N-[bis(aziridin-1-yl)phosphoryl]-4-methylbenzamide
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Overview
Description
N-[bis(aziridin-1-yl)phosphoryl]-4-methylbenzamide is a chemical compound known for its unique structure and properties It contains aziridine rings, which are three-membered nitrogen-containing heterocycles, and a phosphoryl group attached to a 4-methylbenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[bis(aziridin-1-yl)phosphoryl]-4-methylbenzamide typically involves the reaction of aziridine with phosphoryl chloride and 4-methylbenzamide. The reaction conditions often include the use of a base, such as triethylamine, to facilitate the formation of the aziridine rings. The process can be summarized as follows:
- Aziridine is reacted with phosphoryl chloride in the presence of a base.
- The resulting intermediate is then reacted with 4-methylbenzamide to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques, such as chromatography, to ensure the quality of the final compound.
Chemical Reactions Analysis
Types of Reactions
N-[bis(aziridin-1-yl)phosphoryl]-4-methylbenzamide undergoes various chemical reactions, including:
Oxidation: The aziridine rings can be oxidized to form corresponding oxaziridines.
Reduction: Reduction of the phosphoryl group can lead to the formation of phosphine derivatives.
Substitution: The aziridine rings can undergo nucleophilic substitution reactions, leading to ring-opening products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines, thiols, and alcohols can react with the aziridine rings under mild conditions.
Major Products Formed
Oxidation: Oxaziridines
Reduction: Phosphine derivatives
Substitution: Ring-opened products with various functional groups
Scientific Research Applications
N-[bis(aziridin-1-yl)phosphoryl]-4-methylbenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a DNA cross-linking agent, which can be useful in studying DNA-protein interactions.
Medicine: Explored for its potential as an anticancer agent due to its ability to form cross-links with DNA.
Industry: Utilized in the development of advanced materials and coatings with unique properties.
Mechanism of Action
The mechanism of action of N-[bis(aziridin-1-yl)phosphoryl]-4-methylbenzamide involves the formation of covalent bonds with nucleophilic sites in biological molecules. The aziridine rings are highly reactive and can form cross-links with DNA, proteins, and other biomolecules. This cross-linking ability is the basis for its potential anticancer activity, as it can interfere with DNA replication and transcription, leading to cell death.
Comparison with Similar Compounds
Similar Compounds
Azatepa: Another compound containing aziridine rings and a phosphoryl group.
Phosphoramide Mustard: A well-known DNA cross-linking agent used in chemotherapy.
Thiotepa: A related compound with similar DNA cross-linking properties.
Uniqueness
N-[bis(aziridin-1-yl)phosphoryl]-4-methylbenzamide is unique due to its specific combination of aziridine rings and a 4-methylbenzamide moiety. This structure imparts distinct reactivity and potential applications compared to other similar compounds. Its ability to form stable cross-links with DNA and proteins makes it a valuable tool in both research and therapeutic contexts.
Properties
CAS No. |
35355-80-7 |
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Molecular Formula |
C12H16N3O2P |
Molecular Weight |
265.25 g/mol |
IUPAC Name |
N-[bis(aziridin-1-yl)phosphoryl]-4-methylbenzamide |
InChI |
InChI=1S/C12H16N3O2P/c1-10-2-4-11(5-3-10)12(16)13-18(17,14-6-7-14)15-8-9-15/h2-5H,6-9H2,1H3,(H,13,16,17) |
InChI Key |
SVHLBBFFLXZZPM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NP(=O)(N2CC2)N3CC3 |
Origin of Product |
United States |
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